molecular formula C21H28N2 B14921247 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine

1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B14921247
M. Wt: 308.5 g/mol
InChI Key: OWELGTCZVOEWNG-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two benzyl groups, one with an ethyl substituent and the other with a methyl substituent, attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzylpiperazine: A simpler analog with only one benzyl group.

    1-(4-Methylbenzyl)piperazine: Similar structure but with a methyl substituent instead of an ethyl group.

    1-(4-Chlorobenzyl)-4-(2-methylbenzyl)piperazine: Contains a chlorine substituent on one of the benzyl groups.

Uniqueness: 1-(4-Ethylbenzyl)-4-(2-methylbenzyl)piperazine is unique due to the presence of both ethyl and methyl substituents on the benzyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C21H28N2/c1-3-19-8-10-20(11-9-19)16-22-12-14-23(15-13-22)17-21-7-5-4-6-18(21)2/h4-11H,3,12-17H2,1-2H3

InChI Key

OWELGTCZVOEWNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3C

Origin of Product

United States

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